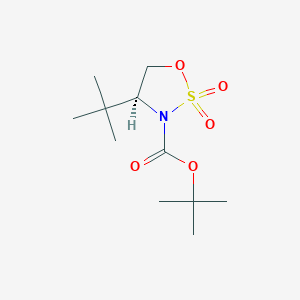
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane
Overview
Description
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane, also known as PFEES, is an organofluorine compound that has a wide range of applications in both industry and research. PFEES is a colorless liquid with a boiling point of -27.2 °C and a melting point of -88.2 °C. It has a molecular weight of 334.93 g/mol and a molecular formula of C4H3F5IOS. PFEES has been used in a variety of applications, including as a solvent for organic reactions and as a reagent for the synthesis of various organic compounds.
Mechanism of Action
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is an electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with carbonyl compounds to form a variety of products, such as ketones, esters, and amides. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane can react with sulfur-containing compounds to form sulfonamides and sulfonates.
Biochemical and Physiological Effects
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been reported to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, such as those involved in the metabolism of glucose and fatty acids. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been reported to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has a number of advantages for use in lab experiments. It is a highly reactive compound, making it suitable for a variety of reactions. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is also a toxic compound and should be handled with caution.
Future Directions
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has the potential to be used in a variety of applications in the future. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of fluorinated compounds. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane could be used in the development of new materials, such as polymers and nanomaterials. Finally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane could be used in the development of new catalysts and catalytic processes.
Scientific Research Applications
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has a wide range of applications in scientific research. It has been used as a solvent for organic reactions, as a reagent for the synthesis of various organic compounds, and as a catalyst for a variety of reactions. It has also been used in the preparation of fluorinated compounds, such as fluorinated ethers and fluorinated esters. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been used in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(2-iodoethylsulfanyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F5IS/c5-3(6,7)4(8,9)11-2-1-10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEOBCJEDZGXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F5IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023149 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane | |
CAS RN |
1206523-87-6 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)thio]ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)



![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)





![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)
